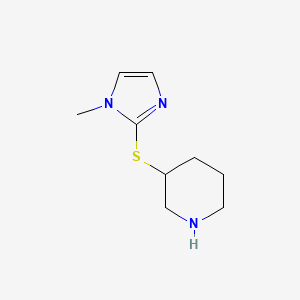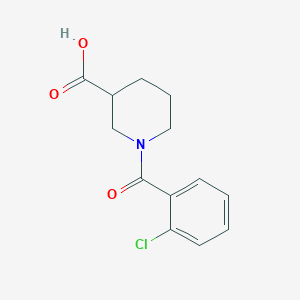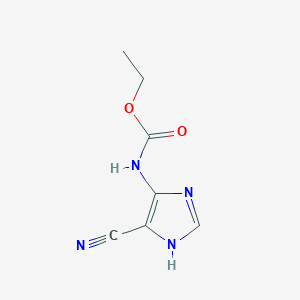
3-((1-Methyl-1H-imidazol-2-yl)thio)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-Methyl-1H-imidazol-2-yl)thio)piperidine is a compound that features a piperidine ring substituted with a 1-methyl-1H-imidazol-2-ylthio group. This compound is of interest due to its unique chemical structure, which combines the properties of both piperidine and imidazole rings. These structural motifs are commonly found in various biologically active molecules, making this compound a potential candidate for diverse scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methyl-1H-imidazol-2-yl)thio)piperidine typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with piperidine under specific conditions. One common method includes:
Starting Materials: 1-methyl-1H-imidazole-2-thiol and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group, facilitating the nucleophilic attack on the piperidine ring.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used to dissolve the reactants and promote the reaction.
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((1-Methyl-1H-imidazol-2-yl)thio)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common due to the stability of the aromatic ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-((1-Methyl-1H-imidazol-2-yl)thio)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-((1-Methyl-1H-imidazol-2-yl)thio)piperidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thioether group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-2-thiol: A precursor in the synthesis of 3-((1-Methyl-1H-imidazol-2-yl)thio)piperidine, known for its biological activities.
Piperidine: A simple cyclic amine that serves as a core structure in many pharmaceuticals.
Imidazole: A five-membered heterocyclic compound with diverse applications in chemistry and biology.
Uniqueness
This compound is unique due to the combination of the piperidine and imidazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H15N3S |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
3-(1-methylimidazol-2-yl)sulfanylpiperidine |
InChI |
InChI=1S/C9H15N3S/c1-12-6-5-11-9(12)13-8-3-2-4-10-7-8/h5-6,8,10H,2-4,7H2,1H3 |
InChI Key |
SZBIISCEEYUXHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dispiro[2.0.2.1]heptane-7-acetic acid](/img/structure/B12943039.png)
![tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12943047.png)


![1',3'-Dihydrospiro[azetidine-3,2'-inden]-5'-ol](/img/structure/B12943067.png)




![6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12943114.png)




